molecular formula C16H19FN4O2 B5614903 1-ethyl-6-fluoro-4-oxo-7-(1-pyrrolidinyl)-1,4-dihydro-3-quinolinecarbohydrazide

1-ethyl-6-fluoro-4-oxo-7-(1-pyrrolidinyl)-1,4-dihydro-3-quinolinecarbohydrazide

Cat. No. B5614903
M. Wt: 318.35 g/mol
InChI Key: GTAQFGBKNIRJRY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of "1-Ethyl-6-fluoro-4-oxo-7-(1-pyrrolidinyl)-1,4-dihydro-3-quinolinecarbohydrazide" involves several key steps, starting from 4-fluoro-3-(1H-pyrrol-1-yl)aniline and proceeding through cyclization, ethylation, and hydrolysis processes. This compound is related to nalidixic acid and has been shown to exhibit superior antibacterial activity compared to some other compounds within the same family due to its fluorinated structure (Stefancich et al., 1985).

Molecular Structure Analysis

The molecular structure of this compound, as derived through synthesis and confirmed by various analytical techniques, shows a fluorinated quinoline backbone substituted with a pyrrolidinyl group and a carbohydrazide moiety. This structure contributes to its activity profile and is a significant focus of study due to its interactions with bacterial enzymes (Domagala et al., 1988).

Chemical Reactions and Properties

Chemical reactions involving "1-Ethyl-6-fluoro-4-oxo-7-(1-pyrrolidinyl)-1,4-dihydro-3-quinolinecarbohydrazide" include its synthesis from precursor molecules and possible reactions under various conditions that highlight its stability and reactivity. The compound's broad-spectrum antibacterial activity is attributed to its ability to interfere with bacterial DNA gyrase, an enzyme critical for bacterial DNA replication (Corelli et al., 1984).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and crystalline form, are essential for understanding its behavior in various environments and applications. While specific data on these properties were not directly found in the queried papers, they are typically characterized through standard laboratory techniques following synthesis to ensure purity and consistency for further study.

Chemical Properties Analysis

The chemical properties, including reactivity, stability under different conditions, and interactions with other molecules, are crucial for understanding the potential uses and safety of this compound. Its antibacterial efficacy, linked to the fluorination of the quinoline ring and the presence of the pyrrolidinyl group, showcases its chemical reactivity towards biological targets while maintaining a certain degree of stability necessary for its action (Stefancich et al., 1985).

properties

IUPAC Name

1-ethyl-6-fluoro-4-oxo-7-pyrrolidin-1-ylquinoline-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN4O2/c1-2-20-9-11(16(23)19-18)15(22)10-7-12(17)14(8-13(10)20)21-5-3-4-6-21/h7-9H,2-6,18H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTAQFGBKNIRJRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCC3)F)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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